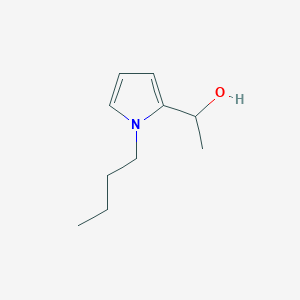








|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([N:11]1[CH:15]=[CH:14][CH:13]=[C:12]1[C:16](=[O:18])[CH3:17])[CH2:8][CH2:9][CH3:10]>O1CCCC1>[CH2:7]([N:11]1[CH:15]=[CH:14][CH:13]=[C:12]1[CH:16]([OH:18])[CH3:17])[CH2:8][CH2:9][CH3:10] |f:0.1.2.3.4.5|
|


|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
27 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)N1C(=CC=C1)C(C)=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added dropwise, at room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was refluxed for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
the excess reagent destroyed by carefully adding ethyl acetate, saturated sodium sulfate solution and solid anhydrous sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The insoluble material was separated by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)N1C(=CC=C1)C(C)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |